Lithium tetrakis(pentafluorophenyl)borate

Catalog No.
S3409058
CAS No.
2797-28-6
M.F
C24BF20Li
M. Wt
686 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetrakis(pentafluorophenyl)borate

CAS Number

2797-28-6

Product Name

Lithium tetrakis(pentafluorophenyl)borate

IUPAC Name

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

Molecular Formula

C24BF20Li

Molecular Weight

686 g/mol

InChI

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1

InChI Key

WTTFKRRTEAPVBI-UHFFFAOYSA-N

SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Lithium tetrakis(pentafluorophenyl)borate (LiB(C6F5)4), often supplied as an etherate complex, is a specialty salt featuring a highly fluorinated weakly coordinating anion (WCA). Characterized by its massive [B(C6F5)4]- anion, it effectively delocalizes negative charge, rendering it inert toward electrophilic attack. In industrial and advanced research procurement, it is primarily sourced as a supporting electrolyte for high-voltage non-aqueous batteries, a superacid precursor, and an activator for cationic transition-metal catalysts. Compared to conventional lithium salts like LiPF6, LiB(C6F5)4 delivers an extended anodic stability window (>5.0 V), measurable solubility in low-dielectric organic solvents, and freedom from HF-producing hydrolysis pathways, making it a functional choice for specific electrochemical and catalytic applications [1].

Attempting to substitute LiB(C6F5)4 with common industrial salts like LiPF6, LiBF4, or LiTFSI fundamentally alters system chemistry in high-demand environments. Standard fluorinated salts such as LiPF6 are susceptible to trace moisture, hydrolyzing to produce hydrogen fluoride (HF) that degrades battery cathodes and sensitive catalytic intermediates [1]. Furthermore, smaller anions like PF6- and BF4- possess sufficient nucleophilicity to coordinate with highly electrophilic metal catalysts, depressing turnover frequencies. In electrochemical contexts, LiPF6 is limited by an anodic decomposition threshold of ~4.9 V in carbonates, whereas LiB(C6F5)4 resists oxidation beyond this limit. Finally, conventional salts fail to dissociate effectively in low-polarity solvents (e.g., toluene, ethers), whereas the steric bulk of the [B(C6F5)4]- anion forces ion-pair separation, enabling conductivity in non-polar media where generic alternatives remain insoluble [2].

Anodic Stability for High-Voltage Battery Systems

In the pursuit of high-energy-density lithium-ion batteries, the electrolyte's resistance to oxidation at the cathode surface is a strict limiting factor. Standard LiPF6 dissolved in carbonate solvents undergoes oxidative decomposition at potentials above 4.9 V vs Li/Li+, leading to capacity fade and gas generation. In contrast, the highly fluorinated [B(C6F5)4]- anion in LiB(C6F5)4 extends the electrochemical stability window, resisting anodic oxidation up to 5.0–5.5 V depending on the solvent system. This oxidative stability prevents the passivation of high-voltage cathode materials, ensuring stable cycling where conventional salts break down [1].

Evidence DimensionAnodic decomposition threshold (V vs Li/Li+)
Target Compound Data> 5.0 V (highly resistant to oxidative breakdown)
Comparator Or BaselineLiPF6 (~4.9 V limit in standard carbonate blends)
Quantified DifferenceExtension of the stability window by >0.1–0.5 V, enabling 5V-class cathode compatibility.
ConditionsNon-aqueous electrolyte solutions in high-voltage electrochemical cells.

Procuring LiB(C6F5)4 is essential for developers of next-generation high-voltage energy storage systems who are bottlenecked by the oxidative degradation of conventional LiPF6 electrolytes.

Ion Dissociation and Conductivity in Low-Polarity Solvents

Most conventional lithium salts require highly polar solvents to overcome lattice energy and achieve functional ionic conductivity. However, LiB(C6F5)4 exhibits near-complete ion-pair dissociation in low-polarity solvents such as tetrahydrofuran (THF), tert-butyl methyl ether (TBME), and toluene. The massive size of the tetrakis(pentafluorophenyl)borate anion reduces the cation-anion association constant. Consequently, LiB(C6F5)4 achieves limiting conductivities in low-polarity ethers that match the conductivity of LiPF6 in highly polar carbonate blends [1].

Evidence DimensionSolubility and limiting conductivity in low-polarity media
Target Compound DataHigh dissociation and functional conductivity in THF/TBME/Toluene
Comparator Or BaselineLiPF6 / LiBF4 (Insoluble or highly aggregated in low-dielectric solvents)
Quantified DifferenceEnables functional ionic conductivity in non-polar environments where standard salts exhibit near-zero conductivity.
ConditionsLow-polarity organic solvent formulations (e.g., ethers, aromatics) at room temperature.

Allows chemical formulators and battery engineers to utilize low-polarity, low-viscosity, or highly stable non-polar solvents without sacrificing electrolyte conductivity.

Elimination of Corrosive HF Generation

Moisture management is a major cost driver in lithium battery manufacturing and air-sensitive catalysis. LiPF6 is unstable in the presence of trace water, undergoing hydrolysis to release hydrogen fluoride (HF) gas, which dissolves transition metals from cathodes and destroys catalytic active sites. Conversely, LiB(C6F5)4 utilizes robust boron-carbon bonds fortified by pentafluorophenyl rings and does not decompose into HF upon exposure to trace moisture. This hydrolytic stability preserves the integrity of the system, reducing the degradation of cell components [1].

Evidence DimensionHydrolytic degradation byproducts
Target Compound DataStable B-C bonds; zero HF generation
Comparator Or BaselineLiPF6 (Generates HF gas upon trace moisture exposure)
Quantified Difference100% elimination of HF-induced transition metal dissolution.
ConditionsIndustrial processing or long-term cycling in the presence of trace moisture.

Eliminating HF generation lowers strict ultra-dry handling costs and prevents catastrophic degradation of expensive catalytic or battery components.

Catalyst Activation via Extreme Weak Coordination

In cationic transition-metal catalysis, the activity of the metal center is inversely proportional to the coordinating strength of its counterion. While BF4- and PF6- are traditionally considered non-coordinating, they frequently bind to highly electrophilic metal centers, deactivating the catalyst. The [B(C6F5)4]- anion in LiB(C6F5)4 is a true weakly coordinating anion (WCA). Its steric bulk and electron-withdrawing fluorine atoms prevent it from coordinating to the metal. When used as an activator, LiB(C6F5)4 generates a 'naked' metal cation, resulting in higher turnover frequencies in processes like olefin polymerization [1].

Evidence DimensionCatalytic active site availability
Target Compound DataUnrestricted 'naked' cation generation due to WCA nature
Comparator Or BaselineLiBF4 / LiPF6 (Anion coordination deactivates the electrophilic center)
Quantified DifferencePrevents anion-induced catalyst poisoning, enabling the isolation of highly reactive cationic species.
ConditionsLewis acid activation and cationic transition-metal catalysis.

Procurement of LiB(C6F5)4 is mandatory for catalyst manufacturers seeking to maximize the yield and selectivity of single-site or highly electrophilic catalytic systems.

High-Voltage Lithium-Ion Battery Electrolytes

Due to its measured anodic stability (>5.0 V) and lack of HF generation, LiB(C6F5)4 serves as a highly effective supporting salt for batteries utilizing high-voltage cathodes where standard LiPF6 decomposes [1].

Low-Polarity Organic Redox Flow Batteries

Its ability to dissociate and provide ionic conductivity in low-dielectric solvents makes it an enabler for non-aqueous redox flow batteries formulated without highly polar carbonate solvents [2].

Moisture-Resistant Electrochemical Synthesis

In processes like electrochemical Baeyer-Villiger oxidations, the hydrolytic stability of LiB(C6F5)4 prevents the HF-induced degradation of reactor components typically seen with LiPF6 [3].

Single-Site Olefin Polymerization Catalysis

As a direct source of the [B(C6F5)4]- weakly coordinating anion, it is used to activate metallocene catalysts, generating the uncoordinated cations required for precision polymer synthesis [4].

Wikipedia

Lithium tetrakis(pentafluorophenyl)borate

Dates

Last modified: 08-19-2023

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